![molecular formula C18H17ClN2O2 B14292559 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one CAS No. 114865-29-1](/img/structure/B14292559.png)
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group, a hydroxypropylamino group, and a phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-4-phenylquinolin-2(1H)-one with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinoline core or the substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloropyridazine: Shares the chloro and amino functional groups but has a different core structure.
6-Chloropyridin-3-amine: Similar chloro substitution but lacks the quinoline core and hydroxypropylamino group.
Uniqueness
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one stands out due to its unique combination of functional groups and the quinoline core
Properties
CAS No. |
114865-29-1 |
|---|---|
Molecular Formula |
C18H17ClN2O2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
6-chloro-3-(2-hydroxypropylamino)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(22)10-20-17-16(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)21-18(17)23/h2-9,11,20,22H,10H2,1H3,(H,21,23) |
InChI Key |
UEPLOVZMJNPFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
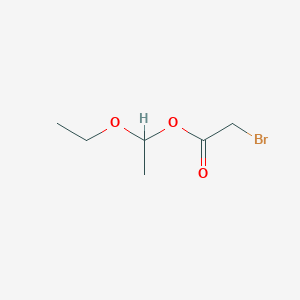


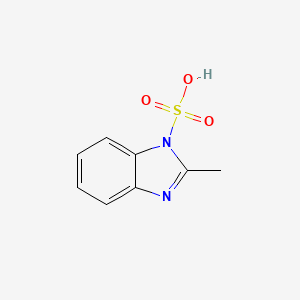


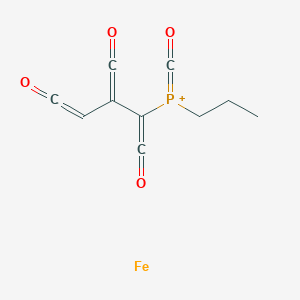
![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
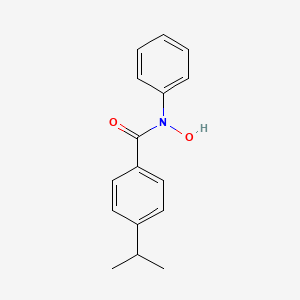
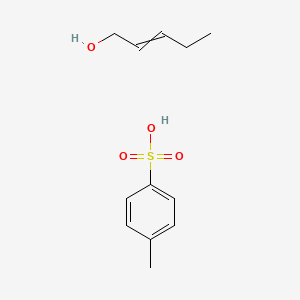
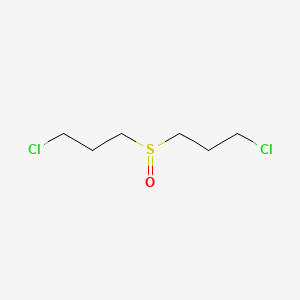
![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
